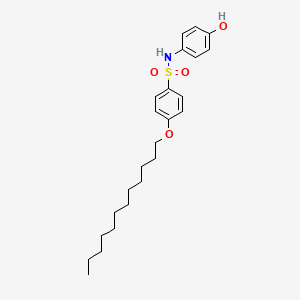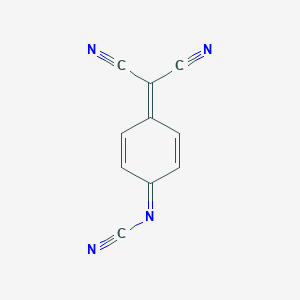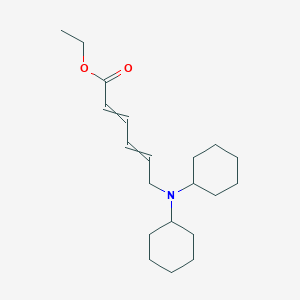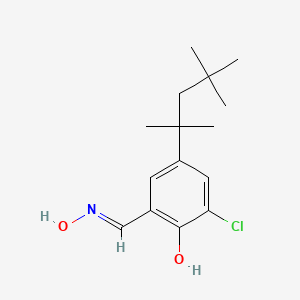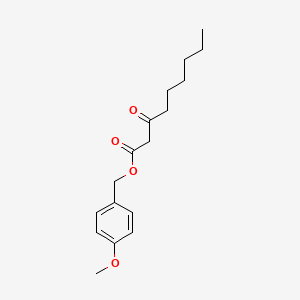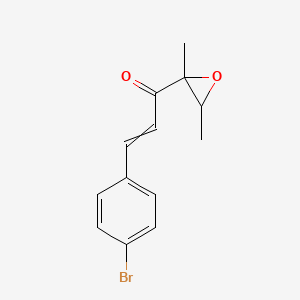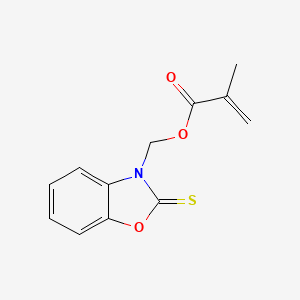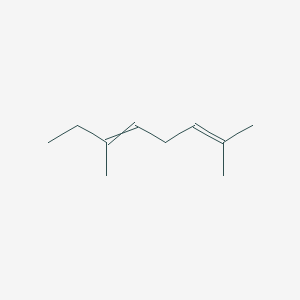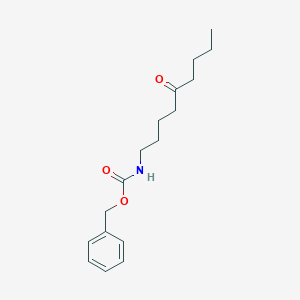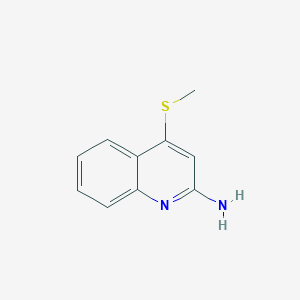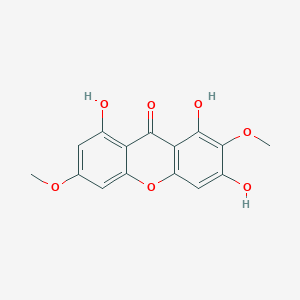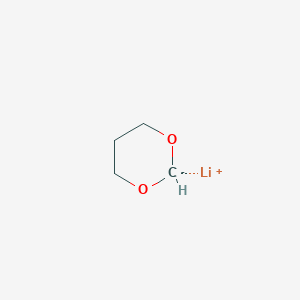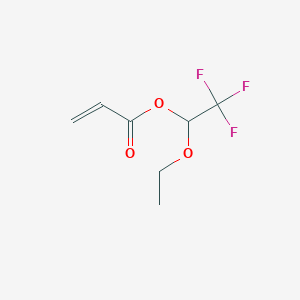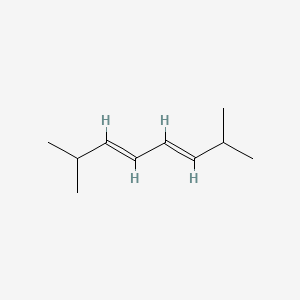![molecular formula C21H14N2O3 B14306070 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 114044-17-6](/img/structure/B14306070.png)
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is an organic compound that features a phenanthrene core linked to a benzoic acid moiety via a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 9,10-phenanthrenequinone with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the phenanthrene core.
Reduction: Hydrazine derivatives of the hydrazone linkage.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-cancer properties, as the phenanthrene core is known to interact with DNA.
Industry: Potential use in the development of organic electronic materials due to its conjugated system.
Wirkmechanismus
The mechanism by which 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The phenanthrene core can intercalate with DNA, disrupting its function and potentially leading to anti-cancer effects. The hydrazone linkage may also play a role in binding to specific proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(1-Thiophene-2-yl)ethylidene)hydrazinyl)benzoic acid: Similar structure with a thiophene ring instead of a phenanthrene core.
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Contains a xanthene core with similar functional groups.
Uniqueness
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its phenanthrene core, which provides distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
114044-17-6 |
|---|---|
Molekularformel |
C21H14N2O3 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)23-22-18-12-6-5-11-17(18)21(25)26/h1-12,24H,(H,25,26) |
InChI-Schlüssel |
ZBFWQUSTBHUUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=CC=CC=C4C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


